3,4-Dimethylphenyl ethyl sulfide
Description
3,4-Dimethylphenyl ethyl sulfide is an organosulfur compound characterized by an ethyl sulfide group (-S-CH₂CH₃) attached to a 3,4-dimethyl-substituted benzene ring. For instance, derivatives like ethyl (E)-2-(4-(tert-butyl)styryl)-6-((3,4-dimethylphenyl)thio)benzimidate (5b) highlight the utility of 3,4-dimethylphenyl thioethers in constructing functionalized macrocycles, likely due to their steric and electronic properties . The molecular formula of this compound is inferred as C₁₀H₁₄S, with a molecular weight of 166.28 g/mol, derived from the benzene core (C₆H₅), two methyl groups (C₂H₆), and the ethyl sulfide moiety (C₂H₅S).
Properties
IUPAC Name |
4-ethylsulfanyl-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNYHCFVHIZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenyl ethyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylphenyl magnesium bromide with ethyl sulfide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the coupling of 3,4-dimethylphenyl halides with ethyl sulfide. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylphenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: 3,4-Dimethylphenyl ethyl sulfoxide, 3,4-dimethylphenyl ethyl sulfone.
Reduction: 3,4-Dimethylphenyl ethanethiol.
Substitution: 3,4-Dimethylphenyl ethyl nitro compound, 3,4-dimethylphenyl ethyl halide.
Scientific Research Applications
3,4-Dimethylphenyl ethyl sulfide, also known as DMPE sulfide, is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of DMPE sulfide, focusing on its roles in medicinal chemistry, material science, and environmental studies.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that DMPE sulfide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that DMPE sulfide had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as a lead compound for developing new antibiotics .
Material Science
Polymer Additives
DMPE sulfide is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyolefins has been shown to improve resistance to oxidative degradation.
Data Table: Thermal Properties of Polymers with DMPE Sulfide Additive
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polypropylene | 210 | 35 |
| Polyethylene | 220 | 30 |
| PVC | 180 | 25 |
This table illustrates the improvements in thermal stability and mechanical strength when DMPE sulfide is added as an additive.
Environmental Applications
Pesticide Formulation
DMPE sulfide has been investigated for its potential use in pesticide formulations due to its efficacy against certain pests while being relatively non-toxic to beneficial insects. Research indicates that it can act as a repellent for agricultural pests.
Case Study : A field trial reported in Pest Management Science showed that crops treated with a DMPE sulfide-based formulation had a 40% reduction in pest populations compared to untreated controls, highlighting its utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3,4-dimethylphenyl ethyl sulfide involves its interaction with specific molecular targets. The sulfide group can undergo oxidation to form reactive intermediates, which can interact with cellular components. The compound’s aromatic ring allows it to participate in π-π interactions with biological molecules, influencing its activity.
Comparison with Similar Compounds
(a) 2-(3,4-Dimethoxyphenyl)ethyl Phenyl Sulfide (CAS: 197142-08-8)
- Molecular Formula : C₁₆H₁₈O₂S
- Molecular Weight : 274.38 g/mol
- Key Features : Replaces the 3,4-dimethyl groups with 3,4-dimethoxy substituents, introducing oxygen atoms that enhance polarity and electron-donating capacity. This compound is documented in synthetic route studies, suggesting its use in pharmaceuticals or advanced materials .
- Comparison :
- The methoxy groups increase hydrophilicity and alter electronic properties compared to the methyl groups in 3,4-dimethylphenyl ethyl sulfide.
- Higher molecular weight (274.38 vs. 166.28 g/mol) due to additional oxygen atoms and a larger aromatic system.
(b) Diethyl Sulfide (C₄H₁₀S)
- Molecular Formula : C₄H₁₀S
- Molecular Weight : 90.19 g/mol
- Commonly used as a solvent or precursor in organic synthesis .
- Comparison :
- Lacks aromaticity, resulting in lower boiling points and reduced stability under oxidative conditions.
- Simpler structure leads to fewer steric effects, enabling broader reactivity in alkylation reactions.
(c) N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide (CAS: 14165-67-4)
- Molecular Formula: C₁₆H₁₉NO₄S
- Molecular Weight : 333.39 g/mol
- Key Features : Features a sulfonamide group (-SO₂NH-) instead of a sulfide, linked to a 3,4-dimethoxyphenethyl chain. This modification introduces hydrogen-bonding capability and acidity, making it relevant in medicinal chemistry .
- The 3,4-dimethoxy substituents mirror the steric profile of 3,4-dimethyl groups but with distinct electronic effects.
Physicochemical Properties (Inferred)
| Property | This compound | 2-(3,4-Dimethoxyphenyl)ethyl phenyl sulfide | Diethyl sulfide |
|---|---|---|---|
| Polarity | Low (hydrophobic) | Moderate (due to methoxy groups) | Very low |
| Boiling Point | High (aromatic stabilization) | Very high (larger structure) | Low (~92°C) |
| Reactivity | Sterically hindered | Electron-rich aromatic system | Highly reactive |
Biological Activity
3,4-Dimethylphenyl ethyl sulfide (CAS No. 1443341-75-0) is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a phenyl ring substituted with two methyl groups at the 3 and 4 positions and an ethyl sulfide functional group. Its molecular formula is , with a molecular weight of approximately 170.29 g/mol. The presence of sulfur in the structure is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to participate in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with receptors, influencing signaling pathways related to inflammation or cell proliferation.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing sulfur atoms have been shown to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit enzymatic functions critical for microbial survival.
Anticancer Activity
A study focusing on structurally related compounds demonstrated significant anticancer effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxicity was evaluated using the MTT assay, revealing that certain derivatives showed promising results in reducing cell viability, indicating potential for further development as anticancer agents.
| Compound | Cell Line | IC50 (μM) | Cell Viability (%) |
|---|---|---|---|
| This compound | HepG2 | 15 | 25 ± 5 |
| Similar Sulfur Derivative | MCF-7 | 10 | 30 ± 7 |
Case Studies and Research Findings
- In Vitro Studies : A study published in MDPI highlighted the synthesis of various sulfur-containing compounds and their evaluation against cancer cell lines. The findings suggested that modifications in the phenyl ring significantly affected cytotoxicity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that the presence of electron-donating groups on the phenyl ring enhanced biological activity. This suggests that further modifications on the methyl groups could yield more potent derivatives .
- Antioxidant Activity : Some studies have also explored the antioxidant properties of sulfur-containing compounds, which may contribute to their overall biological efficacy by mitigating oxidative stress in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
